N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
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Overview
Description
The compound “N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide” is an organic compound containing an oxalamide group, a cyclopropyl group, and an ethoxyphenyl group . Oxalamides are amides of oxalic acid and can participate in various chemical reactions . The cyclopropyl group is a three-membered ring which can exhibit interesting reactivity due to its ring strain . The ethoxyphenyl group consists of a phenyl ring with an ethoxy substituent, which could potentially undergo reactions at the aromatic ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide group, the cyclopropyl group, and the ethoxyphenyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The oxalamide group could participate in hydrolysis or condensation reactions . The cyclopropyl group, due to its ring strain, could undergo ring-opening reactions . The ethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar oxalamide group could influence its solubility in polar solvents . The cyclopropyl group could contribute to its reactivity due to ring strain .Scientific Research Applications
Cyclopropylmethyl Derivatives in Drug Research
Cyclopropylmethyl derivatives have been explored in various pharmaceutical contexts due to their unique chemical properties. For instance, studies have explored cyclopropylmethyl-linked compounds for their potential as non-narcotic analgesic agents. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes by hydride reduction of 1-arylcyclopropanedicarboximides, investigating their analgesic properties. Bicifadine, one of the compounds, showed significant analgesic potency, highlighting the potential of cyclopropylmethyl derivatives in pain management (Epstein et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-12-5-3-11(4-6-12)17-14(20)13(19)16-9-15(10-18)7-8-15/h3-6,18H,2,7-10H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOBPKUYNSJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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